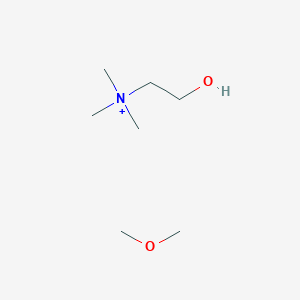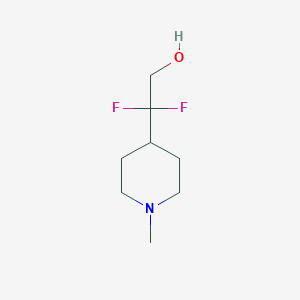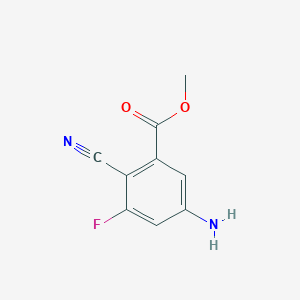
2-Ethyl-3-propylacrolein, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-propylacrolein, (Z)- is an organic compound classified as an aldehyde. It is characterized by the presence of a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group (C=C-C=O). This structure imparts unique reactivity and properties to the compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A common preparation method for 2-Ethyl-3-propylacrolein, (Z)- involves the oxidation of 2-hexenol using hydrogen peroxide in the presence of a catalyst . This reaction proceeds under controlled conditions to yield the target product.
Industrial Production Methods: Industrial production methods for 2-Ethyl-3-propylacrolein, (Z)- are not extensively documented in the literature. the compound’s synthesis typically involves standard organic synthesis techniques, including oxidation reactions and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-propylacrolein, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form carboxylic acids.
Reduction: Hydrogenation of 2-Ethyl-3-propylacrolein, (Z)- leads to the formation of saturated aldehydes.
Polymerization: The compound can undergo self-condensation or polymerization reactions, often catalyzed by acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts such as palladium or platinum.
Polymerization: Acid catalysts are frequently used to facilitate polymerization reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated aldehydes.
Polymerization: Various polymeric products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Ethyl-3-propylacrolein, (Z)- has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of α,β-unsaturated aldehydes.
Biology: Investigated for its potential cytotoxic effects and mechanisms of action.
Medicine: Explored for its role in developing acrolein-based cancer therapies.
Industry: Utilized in organic synthesis and as a precursor for various chemical reactions.
Mecanismo De Acción
The specific mechanism of action of 2-Ethyl-3-propylacrolein, (Z)- in biological systems is not well-documented. its reactivity is primarily attributed to the presence of the conjugated system (C=C-C=O), which allows it to participate in various chemical reactions. The compound’s effects are likely mediated through interactions with cellular components and enzymes involved in oxidative stress and cytotoxicity .
Comparación Con Compuestos Similares
2-Ethylhex-2-enal: Shares a similar structure with a conjugated system and is used in similar applications.
2-Ethyl-2-hexenal: Another related compound with comparable reactivity and properties.
Uniqueness: 2-Ethyl-3-propylacrolein, (Z)- is unique due to its specific structural configuration and the presence of both ethyl and propyl groups. This combination imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
88288-45-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(Z)-2-ethylhex-2-enal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6- |
Clave InChI |
PYLMCYQHBRSDND-VURMDHGXSA-N |
SMILES isomérico |
CCC/C=C(/CC)\C=O |
SMILES canónico |
CCCC=C(CC)C=O |
Punto de inflamación |
110 °F (NTP, 1992) |
Descripción física |
2-ethylhexenal is a colorless to yellow liquid with a powerful odor. Technical mixture (impure). (NTP, 1992) Liquid |
Solubilidad |
less than 1 mg/mL at 70 °F (NTP, 1992) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)




![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)

![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
